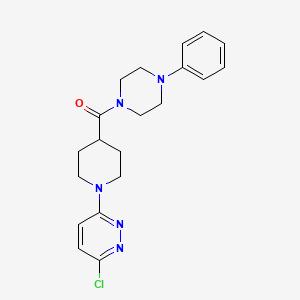

(1-(6-Chloropyridazin-3-yl)piperidin-4-yl)(4-phenylpiperazin-1-yl)methanone

CAS No.:

Cat. No.: VC14778897

Molecular Formula: C20H24ClN5O

Molecular Weight: 385.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H24ClN5O |

|---|---|

| Molecular Weight | 385.9 g/mol |

| IUPAC Name | [1-(6-chloropyridazin-3-yl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone |

| Standard InChI | InChI=1S/C20H24ClN5O/c21-18-6-7-19(23-22-18)25-10-8-16(9-11-25)20(27)26-14-12-24(13-15-26)17-4-2-1-3-5-17/h1-7,16H,8-15H2 |

| Standard InChI Key | YRXWSWYVKYAMPJ-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3)C4=NN=C(C=C4)Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound integrates three distinct heterocyclic systems:

-

6-Chloropyridazin-3-yl: A diazine ring with chlorine at position 6, conferring electrophilic reactivity.

-

Piperidin-4-yl: A six-membered saturated nitrogen ring providing conformational flexibility .

-

4-Phenylpiperazin-1-yl: A piperazine ring substituted with a phenyl group, a common pharmacophore in CNS-targeting drugs.

The methanone bridge (-C=O) links the piperidine and piperazine groups, creating a planar ketone that influences electronic distribution.

Table 1: Molecular Descriptors

Synthesis and Reaction Pathways

Key Synthetic Routes

Synthesis typically proceeds through sequential nucleophilic substitutions and coupling reactions:

-

Pyridazine Chlorination: 3-Aminopyridazine reacts with POCl₃ to introduce chlorine at position 6.

-

Piperidine Functionalization: The chloropyridazine undergoes Buchwald-Hartwig amination with 4-piperidone to form 1-(6-chloropyridazin-3-yl)piperidin-4-one.

-

Methanone Bridge Formation: A Friedel-Crafts acylation couples the piperidine intermediate with 1-phenylpiperazine using AlCl₃ as a catalyst.

Critical Reaction Conditions

-

Temperature: 80–120°C for amination steps.

-

Catalysts: Palladium for cross-coupling; Lewis acids for acylation.

-

Yield Optimization: Purification via column chromatography (silica gel, ethyl acetate/hexane) .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in DMSO (12 mg/mL) and dichloromethane; poorly soluble in water (<0.1 mg/mL) .

-

Thermal Stability: Decomposes at 218°C, as determined by TGA .

-

pKa: Estimated at 7.2 (piperazine nitrogen) and 3.1 (pyridazine nitrogen), suggesting protonation under physiological pH.

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, 1H, pyridazine-H), 7.32–7.25 (m, 5H, phenyl-H), 3.85–3.45 (m, 8H, piperazine/piperidine-H) .

-

IR (cm⁻¹): 1685 (C=O stretch), 1540 (C-Cl), 1250 (C-N).

Mechanistic and Pharmacological Insights

Putative Biological Targets

Analogous compounds demonstrate affinity for:

-

Serotonin Receptors (5-HT₁A/₂A): Due to the phenylpiperazine motif.

-

Dopamine D₂-like Receptors: Piperidine derivatives modulate dopaminergic signaling.

-

Bacterial Dihydrofolate Reductase: Chloropyridazines inhibit folate synthesis in Staphylococcus aureus.

In Silico Predictions

-

LogP: 3.1 (moderate lipophilicity, favorable for blood-brain barrier penetration) .

-

Drug-likeness: Compliance with Lipinski’s rules (MW <500, H-bond donors <5).

Applications and Comparative Analysis

Table 2: Comparative Bioactivity of Analogous Compounds

| Compound | Target | IC₅₀/MIC | Source |

|---|---|---|---|

| (2,6-Dichloropyridin-3-yl)methanone | 5-HT₁A | 45 nM | |

| 1-(6-Chloropyridazin-3-yl)piperidin-4-ol | S. aureus | 12 µg/mL |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume